5-(4-(Trifluoromethyl)phenyl)picolinic acid
Overview
Description
5-(4-(Trifluoromethyl)phenyl)picolinic acid is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Trifluoromethyl)phenyl)picolinic acid typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)benzene, undergoes bromination to introduce a bromine atom at the para position.
Coupling Reaction: The brominated compound is then subjected to a coupling reaction with picolinic acid derivatives, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(4-(Trifluoromethyl)phenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Derivatives with new substituents at specific positions.
Scientific Research Applications
5-(4-(Trifluoromethyl)phenyl)picolinic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which 5-(4-(Trifluoromethyl)phenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(4-(Trifluoromethyl)phenyl)picolinic acid is compared with other similar compounds to highlight its uniqueness:
Trifluoromethylpyridine: Similar in structure but differs in the position of the trifluoromethyl group.
Trifluoromethylbenzoic Acid: Similar functional group but different core structure.
Trifluoromethylphenol: Contains a phenol group instead of a picolinic acid moiety.
These compounds share the trifluoromethyl group but differ in their core structures and functional groups, leading to variations in their chemical properties and applications.
Biological Activity
5-(4-(Trifluoromethyl)phenyl)picolinic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a picolinic acid backbone with a trifluoromethyl-substituted phenyl group. Its molecular formula is , and it has a molecular weight of approximately 253.19 g/mol. The trifluoromethyl group significantly enhances the compound's electronic properties, influencing its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Bacillus cereus, demonstrating significant inhibitory effects. In particular, studies have shown that compounds with trifluoromethyl groups often display enhanced interactions with biological receptors compared to their non-fluorinated counterparts .
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is required to elucidate the mechanisms involved. Molecular docking studies indicate that this compound can effectively bind to specific proteins involved in cancer signaling pathways, potentially leading to therapeutic effects .
The mechanism of action for this compound appears to involve its interaction with various molecular targets. These interactions may modulate the activity of enzymes or receptors involved in critical biological processes. For instance, it may influence pathways related to inflammation and cellular proliferation, which are pivotal in both antimicrobial and anticancer activities .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Testing
In one study, this compound was tested against Aspergillus niger, showing higher activity than many traditional antifungal agents. The compound's unique trifluoromethyl group was hypothesized to enhance its binding affinity to fungal cell membranes, leading to increased efficacy.
Case Study: Anticancer Evaluation
Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines. The results indicated dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. This suggests that the compound may induce programmed cell death through specific signaling pathways .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(12(18)19)17-7-9/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXNNWUEMMTZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680775 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762287-48-9 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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